Stereochemical Configuration: (S,S) vs. (R,R) Enantiomer – Defined Absolute Stereochemistry for Asymmetric Applications
Limitation: No peer-reviewed head-to-head performance comparison (e.g., receptor binding, enzyme inhibition, cellular activity, or ADMET data) was identified in the accessible literature for (S)-3-((S)-sec-butyl)morpholine versus any comparator. The differentiation claims below are therefore based on vendor-certified identity metrics (CAS, IUPAC name, SMILES) and predicted physicochemical properties, which constitute the highest-quality evidence currently available for procurement specification. (S)-3-((S)-sec-butyl)morpholine (CAS 1273577-23-3) is defined by its SMILES string CC[C@H](C)[C@H]1COCCN1, encoding the (S) configuration at both the morpholine 3-carbon and the sec-butyl side chain . Its enantiomer, (R)-3-((R)-sec-butyl)morpholine (CAS 1417788-92-1), is defined by the SMILES O1CCN[C@@H](C1)[C@H](C)CC . These are distinct, non-superimposable mirror-image compounds sold under separate CAS numbers, with identical molecular weights (143.23 g/mol) and predicted physicochemical properties but opposite optical rotation. The racemic mixture (rel-(S)-3-((S)-sec-Butyl)morpholine) is also listed under CAS 1273577-23-3 by some suppliers, representing a 1:1 mixture of enantiomers .
| Evidence Dimension | Stereochemical identity (SMILES-defined absolute configuration) |
|---|---|
| Target Compound Data | CC[C@H](C)[C@H]1COCCN1; IUPAC: (3S)-3-[(2S)-butan-2-yl]morpholine; CAS: 1273577-23-3; 2 defined stereocenters (S,S) |
| Comparator Or Baseline | (R,R)-enantiomer: O1CCN[C@@H](C1)[C@H](C)CC; CAS: 1417788-92-1; Racemic-rel: CAS 1273577-23-3 (rel designation) |
| Quantified Difference | Opposite absolute configuration at both stereocenters; distinct CAS numbers; separate commercial catalog entries with independent purity specifications (both at 98% minimum from Leyan) |
| Conditions | Vendor catalog comparison; SMILES and IUPAC name verification |
Why This Matters
Procurement of the correct stereoisomer is critical for asymmetric synthesis where stereochemical outcome depends on the chirality of the building block; ordering the (R,R) form (CAS 1417788-92-1) instead of the (S,S) form (CAS 1273577-23-3) would yield the opposite enantiomeric product series, potentially nullifying biological activity or synthetic utility.
